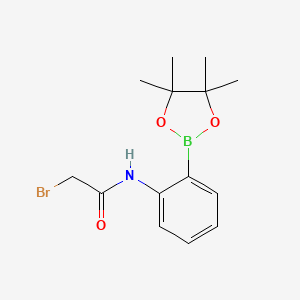

2-(Bromoacetamido)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

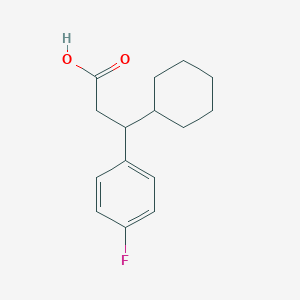

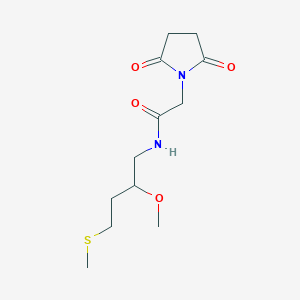

2-(Bromoacetamido)phenylboronic acid pinacol ester, also known as BAPBPE, is a boronic acid derivative that has gained significant attention in the field of chemical research. This compound has unique properties that make it a useful tool for a wide range of applications.

Scientific Research Applications

Hydrolysis Susceptibility

2-(Bromoacetamido)phenylboronic acid pinacol ester, like other phenylboronic pinacol esters, has been studied for its susceptibility to hydrolysis, especially at physiological pH. These compounds are marginally stable in water, and the rate of hydrolysis is influenced by the substituents in the aromatic ring as well as the pH. This characteristic necessitates caution when considering these compounds for pharmacological applications (Achilli et al., 2013).

Room-Temperature Phosphorescence

A unique property of some simple arylboronic esters, including phenylboronic acid pinacol ester, is their ability to exhibit long-lived room-temperature phosphorescence in the solid state. This discovery challenges the prevailing notion that phosphorescent organic molecules require heavy atoms for the efficient generation of a triplet excited state. Theoretical calculations suggest that the phosphorescence of these compounds is due to an out-of-plane distortion in the T1 excited state. The solid-state molecular packing might play a significant role in determining the phosphorescence properties of these compounds (Shoji et al., 2017).

H2O2-Cleavable Poly(ester-amide)s Synthesis

This compound has been used in the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization. These polymers degrade in an aqueous medium through the oxidation of phenylboronic acid ester and self-immolative elimination, indicating their potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

Solid-State Protection of Diamines and Diols

The compound has been involved in the solid-state protection of various compounds including diamines and diols with phenylboronic acid. This method avoids the use of catalysts or other auxiliaries, providing pure protected products without the necessity of further purification, and demonstrates potential for more frequent use in protective syntheses (Kaupp et al., 2003).

Suzuki-Miyaura Condensation Polymerization

It also plays a role in the Suzuki-Miyaura condensation polymerization for synthesizing boronate-terminated π-conjugated polymers. The process highlights the potential of this compound in creating high-molecular-weight polymers with boronic acid ester moieties at both ends, opening avenues for the development of functional materials (Nojima et al., 2016).

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The 2-(Bromoacetamido)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Bromoacetamido)phenylboronic acid pinacol ester are largely influenced by its boronic acid moiety. Boronic acids and their esters are known to interact with various biomolecules, particularly proteins and enzymes

Cellular Effects

Boronic acids and their esters are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that boronic acids and their esters can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on its stability and degradation. Boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH . This could potentially influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given the known interactions of boronic acids and their esters with enzymes and cofactors , it is plausible that this compound could influence metabolic flux or metabolite levels.

properties

IUPAC Name |

2-bromo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOVFHBKXUNIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

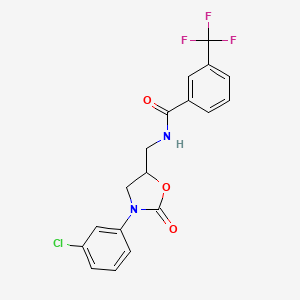

![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

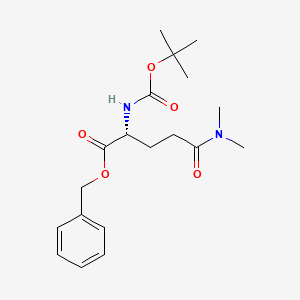

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

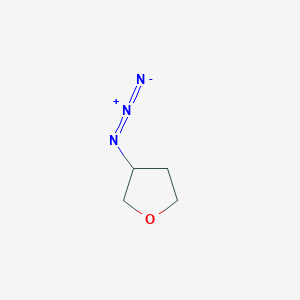

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)